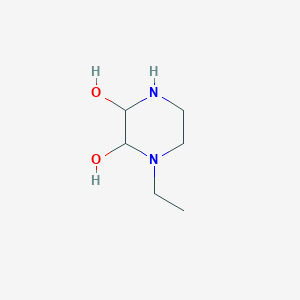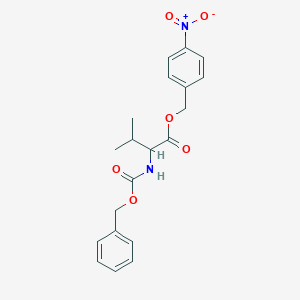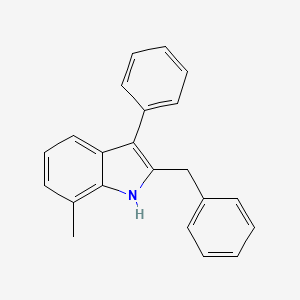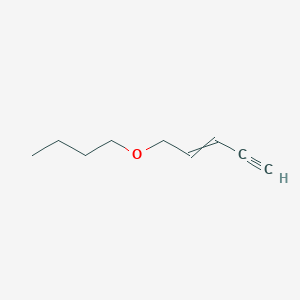
5-Butoxypent-3-en-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butoxypent-3-en-1-yne: is an organic compound with the molecular formula C₉H₁₄O . It is characterized by the presence of both an alkyne and an alkene functional group, making it a member of the enyne family. This compound is notable for its unique structure, which includes a butoxy group attached to a pentenyl chain with a terminal alkyne.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butoxypent-3-en-1-yne typically involves the reaction of 5-bromopent-3-en-1-yne with sodium butoxide . The reaction proceeds under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as tetrahydrofuran. The reaction can be represented as follows:
5-Bromopent-3-en-1-yne+Sodium butoxide→this compound+Sodium bromide
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butoxypent-3-en-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Catalysts like or are employed.
Substitution: Reagents like or are used.
Major Products:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted enynes.
Applications De Recherche Scientifique
5-Butoxypent-3-en-1-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving enynes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Butoxypent-3-en-1-yne involves its interaction with various molecular targets. The compound can undergo cycloaddition reactions with other molecules, leading to the formation of cyclic structures. These reactions are often catalyzed by transition metals such as copper or palladium . The pathways involved include the formation of metal-alkyne complexes and subsequent insertion reactions .
Comparaison Avec Des Composés Similaires
- 5-Bromopent-3-en-1-yne
- Pent-3-en-1-yne
- 5-Butoxypent-2-en-1-yne
Comparison: 5-Butoxypent-3-en-1-yne is unique due to the presence of the butoxy group, which imparts different chemical properties compared to its analogs. For instance, 5-Bromopent-3-en-1-yne lacks the butoxy group and has different reactivity, particularly in substitution reactions. Pent-3-en-1-yne does not have the butoxy group, making it less versatile in certain synthetic applications. 5-Butoxypent-2-en-1-yne has a different position of the double bond, affecting its reactivity and the types of products formed in chemical reactions.
Propriétés
Numéro CAS |
2807-18-3 |
|---|---|
Formule moléculaire |
C9H14O |
Poids moléculaire |
138.21 g/mol |
Nom IUPAC |
5-butoxypent-3-en-1-yne |
InChI |
InChI=1S/C9H14O/c1-3-5-7-9-10-8-6-4-2/h1,5,7H,4,6,8-9H2,2H3 |
Clé InChI |
ZAUXKAFQCGLVEI-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCC=CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


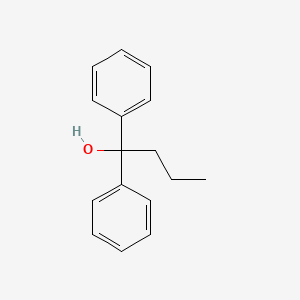
![5-[(Aminooxy)methyl]-2-bromophenyl dihydrogen phosphate](/img/structure/B14744891.png)

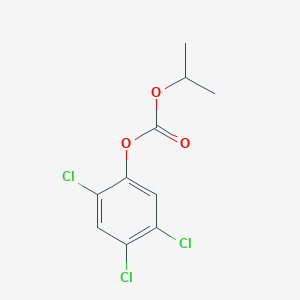
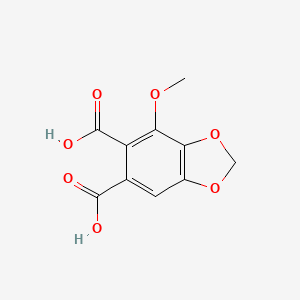
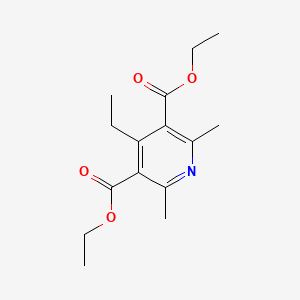
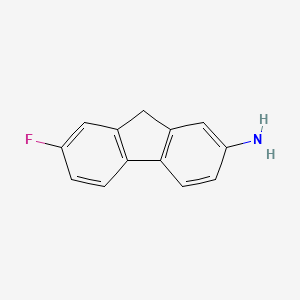
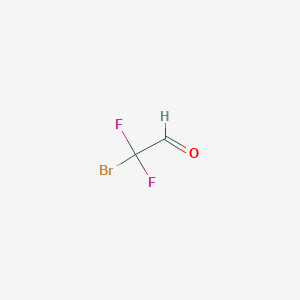
![[4-(Oxoarsanyl)phenyl]arsonic acid](/img/structure/B14744929.png)
![N-Cyclohexyl-N-[1,4-dioxo-3-(pyrrolidin-1-yl)-1,4-dihydronaphthalen-2-yl]acetamide](/img/structure/B14744938.png)
![5-[[1-(2,5-dioxopyrrolidin-1-yl)-2H-pyridin-2-yl]disulfanyl]pentanoate](/img/structure/B14744947.png)
